ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine:
5-Amino-1-ethylpyrazole: Another related compound with similar chemical properties and applications.
Uniqueness
Ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and therapeutic agents with enhanced properties.
Properties
Molecular Formula |
C8H14FN3 |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14FN3/c1-3-10-5-7-6-11-12(4-2)8(7)9/h6,10H,3-5H2,1-2H3 |
InChI Key |
FJVRMPWXTFCUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1)CC)F |
Origin of Product |
United States |
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